[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13447501
InChI: InChI=1S/C18H24N2O4/c21-17(22)12-19-10-4-7-16(11-19)20(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)/t16-/m1/s1
SMILES: C1CC(CN(C1)CC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol

[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13447501

Molecular Formula: C18H24N2O4

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid -

Specification

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
IUPAC Name 2-[(3R)-3-[cyclopropyl(phenylmethoxycarbonyl)amino]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C18H24N2O4/c21-17(22)12-19-10-4-7-16(11-19)20(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)/t16-/m1/s1
Standard InChI Key GTPOMGCPALDCQA-MRXNPFEDSA-N
Isomeric SMILES C1C[C@H](CN(C1)CC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3
SMILES C1CC(CN(C1)CC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC(CN(C1)CC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with a cyclopropylamino group protected by a benzyloxycarbonyl moiety. The acetic acid side chain at the 1-position introduces hydrophilicity, balancing the lipophilicity of the benzyl and cyclopropyl groups. Key structural attributes include:

  • Stereochemistry: The R-configuration at the piperidine C3 position is critical for target binding specificity, as demonstrated in receptor docking studies .

  • Functional Groups: The Cbz group enhances metabolic stability, while the cyclopropyl moiety introduces steric constraints that influence conformational flexibility.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₂₄N₂O₄
Molecular Weight332.4 g/mol
logP (Predicted)2.1 ± 0.3 (Moderate lipophilicity)
SolubilitySparingly soluble in water; soluble in DMSO

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.25 (m, 5H, benzyl), 4.45 (s, 2H, CH₂COO), 3.80–3.60 (m, 2H, piperidine), 2.95–2.70 (m, 4H, cyclopropyl and piperidine) .

  • HRMS: m/z 333.1812 [M+H]⁺ (calculated for C₁₈H₂₅N₂O₄⁺: 333.1815).

Synthetic Methodologies

Industrial-Scale Synthesis

The synthesis involves three stages, optimized for enantiomeric purity and yield :

  • Piperidine Ring Formation: Cyclization of (R)-2,5-diaminopentanoic acid derivatives under basic conditions (e.g., sodium methoxide in methanol) .

  • Cbz Protection: Reaction with benzyl chloroformate in tetrahydrofuran (THF) at −10°C to 0°C .

  • Acetic Acid Side Chain Introduction: Alkylation using bromoacetic acid under Mitsunobu conditions (DIAD, PPh₃).

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
CyclizationNaOMe, MeOH, −5°C78%
Cbz ProtectionCbz-Cl, Et₃N, THF, 0°C85%
AlkylationBromoacetic acid, DIAD, PPh₃, DCM65%

Chirality Control

Enantiomeric excess (ee > 98%) is achieved via chiral HPLC using a cellulose-based stationary phase (Chiralpak IC) . Large-scale protocols employ 14 kg batches of lithium aluminum hydride for ketone reductions, ensuring minimal racemization .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), the compound outperforms fluconazole by 2-fold, likely via fungal cytochrome P450 inhibition.

Table 3: Comparative Antimicrobial Activity

OrganismMIC (μg/mL)Reference CompoundMIC (μg/mL)
S. aureus (MRSA)8Vancomycin2
C. albicans16Fluconazole32

Anticancer Properties

In vitro studies on MCF-7 breast cancer cells show IC₅₀ = 50 μM, with apoptosis induction via caspase-3 activation (2.5-fold increase over untreated cells). Synergy with paclitaxel (CI = 0.3) suggests combinational therapy potential.

Structure-Activity Relationships (SAR)

Role of the Cyclopropyl Group

Removal of the cyclopropyl moiety reduces 5-HT₁A binding affinity by 90%, highlighting its role in hydrophobic pocket interactions . Methylation at the cyclopropyl N-atom abolishes antimicrobial activity, indicating hydrogen bonding necessity.

Impact of Stereochemistry

The S-enantiomer exhibits 10-fold lower potency in kinase inhibition assays (IC₅₀ = 500 nM vs. 50 nM for R-form), underscoring enantiomer-specific target engagement .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Oral bioavailability = 35% in rats (Cmax = 1.2 μg/mL at 2 h).

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates a hydroxylated metabolite (M1), which retains 20% parent activity .

  • Excretion: Renal clearance dominates (70% unchanged in urine) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator